2-Nitropyridine-3-sulfonyl chloride
Overview
Description
2-Nitropyridine-3-sulfonyl chloride is an organic compound with the molecular formula C5H3ClN2O4S. It is a derivative of pyridine, characterized by the presence of a nitro group at the second position and a sulfonyl chloride group at the third position on the pyridine ring.
Preparation Methods
The synthesis of 2-Nitropyridine-3-sulfonyl chloride typically involves the nitration of pyridine followed by sulfonation and chlorination. One common method includes the following steps:
Nitration: Pyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Sulfonation: The nitrated pyridine is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: Finally, the sulfonic acid derivative is converted to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-Nitropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives under specific conditions.
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Nitropyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Nitropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Comparison with Similar Compounds
2-Nitropyridine-3-sulfonyl chloride can be compared with other sulfonyl chlorides and nitropyridine derivatives:
2-Chloropyridine-3-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a nitro group. It has different reactivity and applications.
3-Nitropyridine-2-sulfonyl chloride: The positions of the nitro and sulfonyl chloride groups are reversed, leading to different chemical properties and reactivity.
2-Nitrobenzenesulfonyl chloride: A benzene derivative with similar functional groups but different aromatic ring structure, affecting its reactivity and applications.
Properties
IUPAC Name |
2-nitropyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOINOHBVVDEHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354961-20-8 | |
Record name | 2-nitropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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